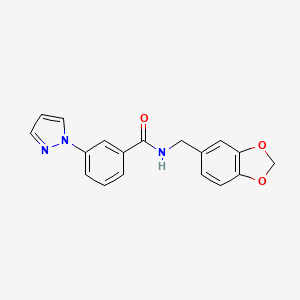![molecular formula C17H15FN2O B5290600 N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide](/img/structure/B5290600.png)
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models and improve symptoms of depression in a mouse model of depression. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Mecanismo De Acción
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased GABAergic neurotransmission can lead to a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behaviors in animal models and improve symptoms of depression in a mouse model of depression. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide has several advantages for lab experiments, including its potency and selectivity for GABA-AT inhibition. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
For research on N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide include further preclinical studies to better understand its potential therapeutic effects in neurological and psychiatric disorders. Additionally, clinical trials in humans are needed to determine the safety and efficacy of this compound as a potential treatment for these disorders. Further research is also needed to better understand the mechanism of action of this compound and to develop more potent and selective GABA-AT inhibitors.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with 4-cyanobenzyl bromide to form 4-(4-fluorophenyl)-4-cyanobutyraldehyde, which is then reacted with 4-aminobenzonitrile to form this compound.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-15-6-1-13(2-7-15)5-10-17(21)20-16-8-3-14(4-9-16)11-12-19/h1-4,6-9H,5,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIMBBYPWRXXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5290528.png)
![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5290539.png)
![4-chloro-3-methylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5290544.png)

![N-benzyl-2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5290553.png)
![3-(1H-tetrazol-5-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5290556.png)
![(3aR*,7aS*)-2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290560.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5290577.png)
![N-[(4-ethoxy-3-methylphenyl)sulfonyl]alanine](/img/structure/B5290585.png)
![1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5290604.png)
![N-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5290611.png)

![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290617.png)
![2-[1-cyclohexyl-4-(2-methyl-5-propyl-4-pyrimidinyl)-2-piperazinyl]ethanol](/img/structure/B5290632.png)
